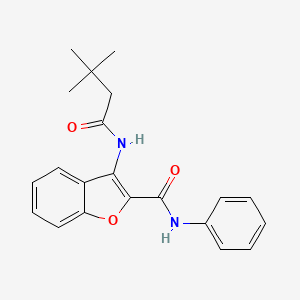![molecular formula C21H25N5O3 B2824541 10-(4-Ethoxyphenyl)-1-methyl-3-prop-2-enyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 878420-99-6](/img/structure/B2824541.png)
10-(4-Ethoxyphenyl)-1-methyl-3-prop-2-enyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “10-(4-Ethoxyphenyl)-1-methyl-3-prop-2-enyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione” is a complex organic molecule. It is a derivative of the 1,4-diazepine class of compounds . Diazepines are a class of seven-membered heterocyclic compounds with two nitrogen atoms . They are core elements in the structure of benzodiazepines and thienodiazepines .
Synthesis Analysis
The synthesis of diazepine derivatives can involve various methods. One approach involves the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . Another method involves the reaction of diacid hydrazide with CS2/KOH, followed by excess hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The core structure includes a diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . Additional structural analysis would require more specific data or computational modeling.Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated various approaches to synthesizing and characterizing structures related to this compound, focusing on diazepine derivatives. For example, studies have explored the synthesis of 1,4-diazepines related to curcumin, showcasing methods to obtain these compounds and fully characterize them using NMR spectroscopy and HRMS (Andrade et al., 2015). Another investigation detailed the enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, providing a pathway to a drug scaffold with high enantioselectivity (Antolak et al., 2014).
Mechanistic Insights and Potential Applications
Studies have not only focused on synthetic methodologies but also on understanding the mechanisms underlying the formation of such compounds and exploring their potential applications. For instance, the thermal reactivity of tricyclic 4,5-diacyltriazolines has been examined to understand the formation and decomposition of complex diazepine derivatives (Benati et al., 1991). Additionally, the synthesis and evaluation of 1,4-diazepines as HDM2 antagonists highlighted the potential therapeutic applications of these compounds in cancer treatment, showcasing their ability to mimic critical biological interactions (Raboisson et al., 2005).
properties
IUPAC Name |
10-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-4-12-26-19(27)17-18(23(3)21(26)28)22-20-24(13-6-7-14-25(17)20)15-8-10-16(11-9-15)29-5-2/h4,8-11H,1,5-7,12-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIQAPLYCDMHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2824463.png)
![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)
![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)
![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2824472.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)


![4-butyl-3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2824478.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)